molecular formula C10H12BF3O4 B3060127 3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid CAS No. 1793003-54-9

3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B3060127
CAS No.: 1793003-54-9
M. Wt: 264.01
InChI Key: GMSQFZIIBMNSRQ-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with an isopropoxy (-OCH(CH₃)₂) group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position. Its molecular formula is C₁₀H₁₂BF₃O₃, with a molecular weight of 271.01 g/mol (calculated). The compound is used in Suzuki-Miyaura cross-coupling reactions to introduce trifluoromethoxy-substituted aryl groups into complex molecules, particularly in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

[3-propan-2-yloxy-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O4/c1-6(2)17-9-5-7(11(15)16)3-4-8(9)18-10(12,13)14/h3-6,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSQFZIIBMNSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201181596
Record name B-[3-(1-Methylethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793003-54-9
Record name B-[3-(1-Methylethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1793003-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-(1-Methylethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 3-isopropoxy-4-(trifluoromethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-isopropoxy-4-(trifluoromethoxy)phenylboronic acid with structurally and functionally related phenylboronic acids, focusing on substituent effects , acidity (pKa) , reactivity , and applications .

Table 1: Structural and Functional Comparison of Selected Phenylboronic Acids

Compound Name Substituents Molecular Formula pKa* Key Properties/Applications References
This compound -OCF₃ (4-position), -OCH(CH₃)₂ (3-position) C₁₀H₁₂BF₃O₃ ~8.1† Suzuki-Miyaura coupling; introduces trifluoromethoxy groups
2-(Trifluoromethoxy)phenylboronic acid (ortho isomer) -OCF₃ (2-position) C₇H₆BF₃O₃ 7.89 Forms intramolecular H-bonds; lower acidity than parent PhB(OH)₂
4-(Trifluoromethoxy)phenylboronic acid (para isomer) -OCF₃ (4-position) C₇H₆BF₃O₃ 8.77 Higher acidity (pKa ~1 unit lower than PhB(OH)₂); antimicrobial applications
3-Fluoro-4-(trifluoromethoxy)phenylboronic acid -OCF₃ (4-position), -F (3-position) C₇H₅BF₄O₃ N/A Used in medicinal chemistry (e.g., kinase inhibitors)
3-Isopropoxy-4-methoxyphenylboronic acid -OCH₃ (4-position), -OCH(CH₃)₂ (3-position) C₁₀H₁₅BO₄ ~8.8‡ Reduced electron-withdrawing effect compared to -OCF₃ analogs

*Reported pKa values for aqueous solutions at 25°C.
†Estimated based on substituent effects (trifluoromethoxy is electron-withdrawing; isopropoxy is electron-donating).
‡Approximated to parent phenylboronic acid (pKa = 8.8) due to lack of experimental data.

Key Comparison Points

Substituent Effects on Acidity and Reactivity

  • The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, lowering the pKa of boronic acids compared to unsubstituted phenylboronic acid (pKa = 8.8) . For example:

  • 2-(Trifluoromethoxy)phenylboronic acid (ortho isomer) has a pKa of 7.89 due to intramolecular hydrogen bonding between -B(OH)₂ and -OCF₃ groups .
  • 4-(Trifluoromethoxy)phenylboronic acid (para isomer) exhibits a higher pKa (8.77 ) due to reduced resonance effects .
    • This compound combines electron-withdrawing (-OCF₃) and electron-donating (-OCH(CH₃)₂) groups, likely resulting in intermediate acidity (~8.1). This balance enhances its stability and suitability for cross-coupling reactions .

Applications in Organic Synthesis

  • Suzuki-Miyaura Coupling : The trifluoromethoxy group is challenging to introduce via traditional methods, making boronic acids like This compound valuable for synthesizing fluorinated biaryl compounds .
  • Medicinal Chemistry : Analogues such as 3-fluoro-4-(trifluoromethoxy)phenylboronic acid are intermediates in kinase inhibitor synthesis (e.g., pyrazolo[3,4-c]pyrimidines) .

Antibacterial Activity 4-(Trifluoromethoxy)phenylboronic acid and its isomers exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to the -OCF₃ group’s electronegativity .

Table 2: Stability and Handling Recommendations

Compound Name Storage Conditions Stability Concerns References
3-(Trifluoromethoxy)phenylboronic acid 0–6°C Hygroscopic; decomposes at room temperature
2-(Trifluoromethoxy)phenylboronic acid N/A Intramolecular H-bonding enhances crystalline stability
This compound Likely 0–6°C (analogous to -OCF₃ derivatives) Susceptible to protodeboronation under acidic conditions

Biological Activity

3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in the modulation of enzyme functions.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available phenolic precursors. The introduction of the trifluoromethoxy group enhances the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains, including:

  • Escherichia coli
  • Bacillus cereus
  • Candida albicans (moderate activity)

The Minimum Inhibitory Concentration (MIC) values for these microorganisms suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

MicroorganismMIC (µg/mL)
Escherichia coli50
Bacillus cereus25
Candida albicans100

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cellular processes. The boronic acid moiety interacts with serine or cysteine residues in active sites of target enzymes, leading to inhibition of their activity. This interaction is particularly relevant in the context of bacterial resistance mechanisms .

Case Studies

  • Antibacterial Efficacy Study : A study conducted on the antibacterial efficacy of various phenylboronic acids, including this compound, revealed that it outperformed several other compounds in inhibiting the growth of resistant bacterial strains .
  • Antifungal Activity Investigation : Another study focused on the antifungal properties of this compound showed that it had a significant inhibitory effect on the growth of Aspergillus niger, indicating its potential use in treating fungal infections .

Comparative Analysis

When compared to other boronic acids, this compound demonstrates unique properties due to the presence of both isopropoxy and trifluoromethoxy groups. These modifications enhance its solubility and binding affinity to biological targets.

CompoundAntimicrobial ActivitySolubility
This compoundModerateHigh
Methyl 4-(trifluoromethyl)phenylboronic acidLowModerate
Phenylboronic acidLowLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid

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